STOCK2S-26016

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

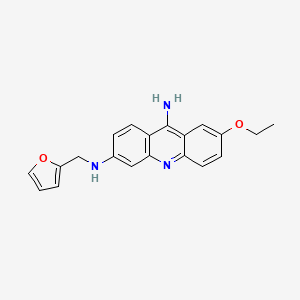

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNWQNJXXLPZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STOCK2S-26016: A Technical Guide to its Function as a WNK Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that have emerged as critical regulators of ion homeostasis and blood pressure, primarily through the WNK-SPAK/OSR1-CCC signaling cascade. Dysregulation of this pathway is implicated in hypertension and other pathological conditions, making it a compelling target for therapeutic intervention. STOCK2S-26016 is a small molecule inhibitor identified through chemical library screening that targets this pathway. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental evaluation of this compound, intended to serve as a resource for researchers in physiology, pharmacology, and drug discovery.

Introduction to the WNK Signaling Pathway

The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, are characterized by an atypical placement of the catalytic lysine residue.[1][2][3] They function as upstream regulators in a critical signaling cascade that controls the activity of various cation-chloride cotransporters (CCCs), such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]

Under conditions of cellular stress, such as hypotonic shock, WNK kinases are activated.[4] Activated WNKs then phosphorylate and activate the downstream kinases SPAK (Ste20-related proline/alanine-rich kinase, also known as STK39) and OSR1 (Oxidative Stress Responsive 1).[1][2][5] These activated kinases, in turn, phosphorylate the N-terminal domain of CCCs like NKCC1 and NCC, enhancing their ion transport activity.[6][7][8] This pathway is fundamental in regulating cell volume, blood pressure, and electrolyte balance.[9]

This compound: Mechanism of Action

This compound acts as an inhibitor of the WNK signaling pathway. Its primary mechanism is the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[6][7][10] By preventing this binding, this compound effectively blocks the transmission of the phosphorylation signal, thereby inhibiting the activation of SPAK and the subsequent phosphorylation of its target ion transporters, NKCC1 and NCC.[6][7] This leads to a reduction in ion influx and has demonstrated effects in cellular models of vascular smooth muscle and renal distal convoluted tubules.[6][7]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several components of the WNK pathway. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 Value | Description | Reference |

| WNK Signaling | 16 µM | General inhibition of the WNK signaling cascade. | [6][7] |

| WNK4 | 16 µM | Inhibition of WNK4 activity. | |

| WNK1 | 34.4 µM | Inhibition of WNK1 activity. |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical WNK signaling pathway and highlights the point of inhibition by this compound.

References

- 1. Protein–protein interaction analysis by C-terminally specific fluorescence labeling and fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]

- 3. dovepress.com [dovepress.com]

- 4. Hypotonic lysis - Alsford Lab [blogs.lshtm.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Dual-Color Fluorescence Cross-Correlation Spectroscopy to Study Protein-Protein Interaction and Protein Dynamics in Live Cells [jove.com]

- 7. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fluorescencecorrelation.com [fluorescencecorrelation.com]

- 9. Development of a novel fluorescent probe for fluorescence correlation spectroscopic detection of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

STOCK2S-26016: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the interaction between WNK kinases and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK), this compound effectively inhibits the phosphorylation of key ion cotransporters, including the Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter 1 (NKCC1). This mechanism of action makes this compound a valuable tool for investigating the pathophysiology of hypertension and a potential starting point for the development of novel antihypertensive therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Core Concepts and Mechanism of Action

This compound is a lysine-deficient protein kinase (WNK) signaling inhibitor.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between WNK kinases (specifically WNK1 and WNK4) and the SPAK/OSR1 (Oxidative Stress-Responsive Kinase 1) kinases.[1][2] This interaction is crucial for the activation of SPAK/OSR1, which in turn phosphorylates and activates downstream ion cotransporters such as NCC and NKCC1.[1][2] By inhibiting the WNK-SPAK interaction, this compound prevents the phosphorylation and subsequent activation of these cotransporters, leading to a reduction in sodium and chloride reabsorption in the kidneys and a potential lowering of blood pressure.[1][2]

The discovery of this compound was the result of a high-throughput screening of a chemical library using fluorescence correlation spectroscopy (FCS) to identify compounds that could disrupt the WNK4-SPAK binding.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| WNK4 Signaling | 16 μM | Inhibition of WNK4-SPAK binding | |

| WNK1 Signaling | 34.4 μM | Inhibition of WNK1-SPAK binding | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Treatment | Effect | Reference |

| Mouse Distal Convoluted Tubule (mpkDCT) cells | 25-200 μM | Dose-dependent reduction in SPAK and NCC phosphorylation | [2] |

| Mouse Vascular Smooth Muscle (MOVAS) cells | 50-200 μM | Dose-dependent reduction in SPAK and NKCC1 phosphorylation |

Signaling Pathways and Experimental Workflows

WNK-SPAK-NCC Signaling Pathway

The WNK-SPAK-NCC signaling cascade is a key regulator of salt reabsorption in the distal convoluted tubule of the kidney. This compound intervenes at the initial step of this cascade.

Caption: WNK-SPAK-NCC signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Screening for WNK-SPAK Interaction Inhibitors

The following diagram illustrates the general workflow for identifying inhibitors of the WNK-SPAK protein-protein interaction using fluorescence correlation spectroscopy (FCS).

Caption: A generalized workflow for screening WNK-SPAK interaction inhibitors using FCS.

Experimental Protocols

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Interaction

This protocol is a generalized representation based on the methodology described for the discovery of this compound.[2]

Objective: To identify small molecules that inhibit the binding of WNK kinase to SPAK.

Materials:

-

Recombinant C-terminal domain of human SPAK.

-

Fluorescently labeled (e.g., Alexa Fluor 488) synthetic peptide corresponding to the SPAK-binding region of WNK4.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20).

-

384-well plates.

-

Test compounds (including this compound) dissolved in DMSO.

-

FCS instrument.

Procedure:

-

Prepare a solution of the fluorescently labeled WNK4 peptide and SPAK protein in the assay buffer. The final concentrations should be optimized to ensure a significant change in diffusion time upon binding.

-

Dispense the test compounds into the wells of the 384-well plate.

-

Add the WNK4 peptide and SPAK protein solution to each well.

-

Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached.

-

Measure the fluorescence fluctuations in each well using the FCS instrument.

-

Analyze the autocorrelation function of the fluorescence fluctuations to determine the diffusion time of the fluorescently labeled WNK4 peptide.

-

A decrease in the diffusion time in the presence of a test compound, compared to the DMSO control, indicates inhibition of the WNK4-SPAK interaction.

Cell-Based Assay for SPAK and NCC Phosphorylation

This protocol is a generalized procedure for assessing the inhibitory effect of this compound on the WNK signaling pathway in a cellular context.[2]

Objective: To determine the effect of this compound on the phosphorylation of SPAK and NCC in response to hypotonic shock.

Cell Line: Mouse distal convoluted tubule (mpkDCT) cells.

Materials:

-

mpkDCT cells.

-

Cell culture medium and supplements.

-

This compound.

-

Isotonic and hypotonic cell culture media.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and membranes.

-

Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/185), anti-total SPAK, anti-phospho-NCC (Thr53/58), anti-total NCC, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Cell Culture and Treatment:

-

Culture mpkDCT cells to near confluence in appropriate culture dishes.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 μM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

-

Hypotonic Shock:

-

Remove the isotonic medium and replace it with hypotonic medium to stimulate the WNK pathway.

-

Incubate for a short period (e.g., 15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated SPAK and NCC in this compound-treated cells to the vehicle-treated control.

-

In Vivo Studies and Future Directions

Currently, there is a lack of publicly available in vivo data specifically for this compound regarding its effects on blood pressure in animal models of hypertension. However, studies with other WNK inhibitors have demonstrated the potential of this class of compounds to lower blood pressure in vivo. For instance, WNK1 heterozygous knockout mice exhibit a significant decrease in blood pressure.[4]

Future research on this compound should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion of this compound and to establish a relationship between its concentration and its pharmacological effect in vivo.

-

In vivo efficacy studies: To assess the antihypertensive effects of this compound in relevant animal models of hypertension, such as spontaneously hypertensive rats (SHR) or salt-sensitive models.

-

Selectivity profiling: To further characterize the selectivity of this compound against a broader panel of kinases to assess potential off-target effects.

-

Lead optimization: To improve the potency, selectivity, and pharmacokinetic properties of this compound for the development of a clinical candidate.

Conclusion

This compound is a valuable chemical probe for dissecting the role of the WNK-SPAK-NCC signaling pathway in the regulation of blood pressure. Its ability to dose-dependently inhibit the phosphorylation of key ion cotransporters in relevant cell models highlights its potential as a starting point for the development of a new class of antihypertensive drugs. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the WNK signaling cascade for the treatment of hypertension.

References

- 1. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Protein-protein interactions determined by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

STOCK2S-26016: A Technical Guide to its Role in SPAK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the compound STOCK2S-26016 and its effects on the STE20/SPS1-related proline/alanine-rich kinase (SPAK). SPAK is a key regulator of ion homeostasis and is implicated in hypertension, making it a significant target for drug discovery. This compound has been identified as an inhibitor of the upstream With-No-Lysine (WNK) kinases, which in turn affects the phosphorylation and activation of SPAK. This document details the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of this compound in the WNK-SPAK signaling cascade.

Mechanism of Action

This compound functions as a WNK signaling inhibitor.[1][2] It does not directly inhibit the kinase activity of SPAK. Instead, it disrupts the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][2] WNK kinases are responsible for phosphorylating and thereby activating SPAK.[3][4] By inhibiting the binding of WNK1 and WNK4 to SPAK, this compound effectively prevents the phosphorylation of SPAK at key activating residues.[1][2][3] This leads to a downstream reduction in the phosphorylation of SPAK substrates, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]

Quantitative Data

The inhibitory activity of this compound on WNK kinases and its subsequent effect on SPAK phosphorylation have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound on WNK Kinases

| Target Kinase | IC50 (μM) |

| WNK4 | 16 |

| WNK1 | 34.4 |

Data sourced from MedchemExpress product information, citing Takayasu M, et al. (2013).[5]

Table 2: Dose-Dependent Inhibition of SPAK Phosphorylation by this compound in Cell Lines

| Cell Line | Concentration (μM) | Effect on SPAK Phosphorylation |

| mpkDCT | 25 | Dose-dependent reduction |

| mpkDCT | 50 | Dose-dependent reduction |

| mpkDCT | 100 | Dose-dependent reduction |

| mpkDCT | 200 | Drastic, dose-dependent reduction |

| MOVAS | 50 | Dose-dependent reduction |

| MOVAS | 100 | Dose-dependent reduction |

| MOVAS | 200 | Drastic, dose-dependent reduction |

Data describes a dose-dependent reduction in the phosphorylation of SPAK in mouse distal convoluted tubule (mpkDCT) and mouse vascular smooth muscle (MOVAS) cells.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WNK-SPAK signaling pathway and the experimental workflow used to assess the inhibitory effect of this compound.

Caption: The WNK-SPAK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's effect on SPAK phosphorylation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in characterizing the effect of this compound on SPAK phosphorylation.

Cell Culture and Treatment

-

Cell Lines: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hypotonic Stimulation: To activate the WNK-SPAK pathway, cells are subjected to hypotonic stress. The normal culture medium is replaced with a hypotonic, low-chloride buffer for a specified period (e.g., 30 minutes) prior to cell lysis.

-

Inhibitor Treatment: this compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at the desired final concentrations (e.g., 25, 50, 100, 200 μM) for a predetermined incubation time before and during hypotonic stimulation.

Cell Lysis and Protein Quantification

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The lysate is then scraped and collected.

-

Homogenization: The cell lysate is passed through a syringe with a small-gauge needle or sonicated to shear genomic DNA and ensure complete lysis.

-

Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant containing the soluble protein is collected.

-

Protein Quantification: The total protein concentration of the lysate is determined using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions. This ensures equal loading of protein for subsequent analysis.

Western Blotting for SPAK Phosphorylation

-

Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

-

SDS-PAGE: The denatured protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated SPAK (p-SPAK).

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting light is captured on X-ray film or with a digital imaging system.

-

Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped of the p-SPAK antibody and then re-probed with an antibody that recognizes total SPAK.

Conclusion

This compound is a valuable research tool for investigating the WNK-SPAK signaling pathway. By inhibiting the interaction between WNK kinases and SPAK, it provides a mechanism to reduce SPAK phosphorylation and subsequent downstream signaling. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this important pathway in the context of hypertension and other related disorders.

References

- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]

Investigating WNK Signaling with STOCK2S-26016: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The With-No-Lysine (WNK) signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a promising target for novel therapeutics. This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the WNK signaling cascade. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to probe WNK signaling in various physiological and pathological contexts.

Introduction to WNK Signaling and this compound

The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases.[1][2] Activated SPAK/OSR1, in turn, phosphorylate and activate downstream ion cotransporters, including the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][3][4] This signaling cascade plays a crucial role in regulating electrolyte balance and blood pressure. Dysregulation of the WNK pathway is implicated in hypertension and other disorders.

This compound is a chemical compound identified as an inhibitor of the WNK signaling pathway. It functions not by directly inhibiting the kinase activity of WNK enzymes, but by disrupting the crucial protein-protein interaction between WNKs and their downstream targets, SPAK and OSR1. Specifically, this compound binds to the conserved C-terminal (CCT) domain of SPAK/OSR1, thereby preventing the binding of WNK1 and WNK4. This allosteric inhibition mechanism offers a potentially more specific means of modulating the pathway compared to ATP-competitive kinase inhibitors.

Quantitative Data

The inhibitory effects of this compound on the WNK signaling pathway have been quantified in various assays. The following tables summarize the key findings.

| Target | IC50 | Assay Type | Reference |

| WNK4 | 16 µM | WNK-SPAK Binding Assay | |

| WNK1 | 34.4 µM | WNK-SPAK Binding Assay | |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Cell Line | Treatment | Effect on SPAK Phosphorylation | Effect on NCC/NKCC1 Phosphorylation | Concentration Range | Reference |

| mpkDCT | This compound | Dose-dependent reduction | Dose-dependent reduction of NCC phosphorylation | 25-200 µM | |

| MOVAS | This compound | Dose-dependent reduction | Dose-dependent reduction of NKCC1 phosphorylation | 50-200 µM | |

| Table 2: Cellular Activity of this compound. |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental approaches to study it, the following diagrams are provided.

Caption: WNK Signaling Pathway and the inhibitory action of this compound.

References

- 1. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of mouse kidney digestion protocols for single-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The WNK Pathway Inhibitor STOCK2S-26016: A Technical Overview of its Effects on NCC Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical regulator of salt reabsorption in the distal convoluted tubule of the kidney. Its activity is finely tuned by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Dysregulation of this pathway is implicated in certain forms of hypertension. STOCK2S-26016 has been identified as a potent inhibitor of the WNK signaling pathway, leading to a reduction in NCC phosphorylation and a potential therapeutic avenue for hypertension. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of its quantitative effects on the WNK-SPAK-NCC signaling cascade, and detailed protocols for key experimental procedures used to elucidate its function.

Introduction to the WNK-SPAK-NCC Signaling Pathway

The WNK-SPAK-NCC signaling pathway plays a pivotal role in maintaining electrolyte homeostasis and blood pressure. WNK kinases, particularly WNK1 and WNK4, are upstream regulators that phosphorylate and activate the SPAK kinase. Activated SPAK, in turn, directly phosphorylates the N-terminal domain of NCC at several key threonine and serine residues. This phosphorylation event is a prerequisite for NCC's ion transport activity. Increased phosphorylation leads to enhanced sodium and chloride reabsorption, which can contribute to elevated blood pressure.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the WNK signaling cascade. Its primary mechanism of action is the inhibition of WNK1 and WNK4 kinase activity. By doing so, it prevents the subsequent activation of SPAK and, consequently, reduces the phosphorylation of NCC. This leads to a decrease in NCC-mediated salt reabsorption, highlighting its potential as a diuretic and antihypertensive agent.

Quantitative Data Summary

The inhibitory effects of this compound on the WNK-SPAK-NCC pathway have been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

| Target Kinase | IC50 Value | Experimental System | Reference |

| WNK1 | 34.4 µM | In vitro kinase assay | [1] |

| WNK4 | 16 µM | In vitro kinase assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment Condition | Effect on Phosphorylation | Concentration Range | Reference |

| mpkDCT | Hypotonic Stimulation | Dose-dependent reduction of pSPAK and pNCC | 25-200 µM | [1] |

| MOVAS | Hypotonic Stimulation | Dose-dependent reduction of pSPAK and pNKCC1 | 50-200 µM | [1] |

| mDCT | L-NAME Treatment | Blocks the increase in pNCC | Not specified | [1] |

Table 2: Cellular Effects of this compound on Kinase and Transporter Phosphorylation

Signaling Pathway and Experimental Workflow Diagrams

WNK-SPAK-NCC Signaling Pathway and the Action of this compound

Caption: The WNK-SPAK-NCC signaling cascade and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to evaluate the effect of this compound on NCC phosphorylation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effect of this compound on NCC phosphorylation. These are based on methodologies commonly employed in the field.

Cell Culture and Treatment

-

Cell Line: Mouse distal convoluted tubule (mpkDCT) cells are a commonly used model system.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: To induce the WNK-SPAK-NCC pathway, cells are often subjected to hypotonic stress. This can be achieved by replacing the normal culture medium with a hypotonic buffer (e.g., a 1:1 mixture of culture medium and sterile water) for a defined period (e.g., 30 minutes).

-

Inhibitor Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1 hour) before and during the stimulation period.

Preparation of Cell Lysates

-

After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice by adding a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

The cells are scraped from the culture dish, and the lysate is transferred to a microcentrifuge tube.

-

The lysate is incubated on ice for 30 minutes with periodic vortexing to ensure complete lysis.

-

The lysate is then centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant, containing the soluble proteins, is carefully transferred to a new tube.

-

Protein concentration in the lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

Western Blotting for Phosphorylated and Total Proteins

-

Protein Separation: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the proteins of interest (e.g., 8-10% for NCC and SPAK).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of NCC (e.g., anti-pNCC-Thr53/Thr58) and SPAK (e.g., anti-pSPAK-Ser373), as well as antibodies for total NCC and total SPAK. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species.

-

Washing: The membrane is washed again three times for 10 minutes each with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Densitometry: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins and the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of the WNK-SPAK-NCC signaling pathway in renal physiology and hypertension. Its ability to potently inhibit WNK1 and WNK4 leads to a significant reduction in the phosphorylation of SPAK and its downstream target, NCC. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other potential inhibitors of this critical signaling cascade. Continued research in this area holds promise for the development of novel therapeutic strategies for the management of salt-sensitive hypertension.

References

In-Depth Technical Guide: Discovery and Characterization of STOCK2S-26016

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure.[1][2] Discovered through a high-throughput screening of approximately 17,000 compounds, this compound demonstrates inhibitory activity against WNK1 and WNK4 kinases.[3][4] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases and the Ste20-related proline-alanine-rich kinase (SPAK), a downstream effector. This inhibition subsequently attenuates the phosphorylation of the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC), key ion transporters involved in vascular tone and renal salt handling. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting its potential therapeutic application beyond hypertension. This guide provides a comprehensive overview of the discovery, characterization, and key experimental protocols related to this compound.

Physicochemical Properties and Quantitative Data

This compound is a potent inhibitor of the WNK signaling pathway with distinct physicochemical characteristics and biological activities.

| Property | Value | Reference(s) |

| Chemical Name | 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine | |

| Molecular Formula | C20H19N3O2 | |

| Molecular Weight | 333.38 g/mol | |

| CAS Number | 332922-63-1 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | |

| Storage | Store at -20°C |

| Biological Activity | Value | Reference(s) |

| IC50 (WNK4) | 16 µM | |

| IC50 (WNK1) | 34.4 µM |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on the WNK signaling pathway by targeting the interaction between WNK kinases (WNK1 and WNK4) and SPAK/OSR1 (Oxidative Stress Responsive 1) kinases. WNK kinases activate SPAK/OSR1 through phosphorylation, which in turn phosphorylates and activates downstream ion cotransporters such as NKCC1 and NCC. This compound binds to the conserved C-terminal (CCT) domain of SPAK, preventing its interaction with WNK kinases and thereby inhibiting the entire signaling cascade.

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of this compound.

Discovery: High-Throughput Screening via Fluorescence Correlation Spectroscopy (FCS)

This compound was identified from a chemical library screen designed to find inhibitors of the WNK-SPAK interaction.

Protocol:

-

Reagent Preparation:

-

Synthesize and fluorescently label a peptide derived from a WNK kinase containing the SPAK-binding motif.

-

Express and purify the recombinant C-terminal domain (CCT) of SPAK.

-

-

Assay Setup:

-

In a multi-well plate, mix the fluorescently labeled WNK peptide and the recombinant SPAK CCT domain in a suitable buffer.

-

Add individual compounds from the chemical library to each well.

-

-

FCS Measurement:

-

Measure the diffusion time of the fluorescently labeled WNK peptide in each well using a fluorescence correlation spectrometer. An increase in diffusion time indicates binding to the larger SPAK CCT domain.

-

-

Hit Identification:

-

Identify compounds that cause a decrease in the diffusion time of the fluorescent peptide, indicating a disruption of the WNK-SPAK interaction. This compound was identified as a reproducible hit in this screen.

-

Cellular Assay: Inhibition of SPAK, NKCC1, and NCC Phosphorylation

The inhibitory activity of this compound on the WNK signaling pathway was confirmed in cellular models.

Cell Culture and Treatment:

-

Cell Lines: Mouse vascular smooth muscle cells (MOVAS) and mouse distal convoluted tubule (mDCT) cells are suitable models.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Hypotonic Shock: To activate the WNK pathway, expose cells to a hypotonic medium (e.g., a 1:1 dilution of regular medium with sterile water) for a specified time (e.g., 30 minutes).

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 25-200 µM) for a designated period (e.g., 10-30 minutes) before hypotonic shock.

Western Blotting Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated SPAK (p-SPAK), phosphorylated NKCC1 (p-NKCC1), phosphorylated NCC (p-NCC), and total protein controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cancer Cell Migration and Invasion Assays

The anti-metastatic potential of this compound was assessed using transwell assays.

Protocol:

-

Cell Culture: Culture a relevant cancer cell line (e.g., breast cancer cell line) in appropriate media.

-

Transwell Setup:

-

For invasion assays , coat the upper chamber of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays , no coating is necessary.

-

-

Cell Seeding:

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the transwell insert.

-

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Quantification:

-

Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in multiple fields of view under a microscope to quantify cell migration/invasion.

-

Conclusion

This compound is a valuable research tool for studying the WNK signaling pathway and its role in various physiological and pathological processes. Its discovery through a novel FCS-based screening method highlights the potential for identifying inhibitors of protein-protein interactions. The well-characterized inhibitory effects on the WNK-SPAK-NCC/NKCC1 axis and its demonstrated anti-migratory and anti-invasive properties in cancer cells open avenues for further investigation into its therapeutic potential for hypertension and oncology. The detailed protocols provided in this guide are intended to facilitate further research and application of this potent WNK signaling inhibitor.

References

- 1. WNK regulates Wnt signalling and β-Catenin levels by interfering with the interaction between β-Catenin and GID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020072386A1 - Spak kinase inhibitors as neuroprotective agents - Google Patents [patents.google.com]

STOCK2S-26016: A Technical Guide to its Role in the Regulation of Ion Cotransporters

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the With-No-Lysine (WNK) kinase signaling pathway, and its role in the regulation of ion cotransporters.

Introduction

This compound is a chemical compound identified as an inhibitor of the WNK signaling pathway. This pathway is a critical regulator of ion homeostasis and blood pressure, primarily through its modulation of cation-chloride cotransporters (CCCs) belonging to the SLC12A family.[1][2] Dysregulation of the WNK-SPAK/OSR1 signaling cascade has been implicated in certain forms of hypertension, making its components attractive targets for therapeutic intervention.[3] this compound serves as a valuable research tool for dissecting the mechanisms of ion transport and for exploring the potential of WNK pathway inhibition in various physiological and pathological contexts.

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between WNK kinases (specifically WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich protein kinase (SPAK).[3] In the canonical pathway, WNK kinases phosphorylate and activate SPAK and the related Oxidative Stress Responsive Kinase 1 (OSR1).[1][2] Activated SPAK/OSR1 then directly phosphorylates and stimulates the activity of key ion cotransporters, including the Na-K-2Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1]

By inhibiting the binding of WNK1 and WNK4 to SPAK, this compound prevents the subsequent phosphorylation and activation of SPAK, leading to a downstream reduction in the phosphorylation of NKCC1 and NCC. This ultimately results in decreased ion transport activity.

Signaling Pathway Diagram

Caption: WNK-SPAK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (µM) | Assay Type | Reference |

| WNK4 | 16 | Fluorescence Correlation Spectroscopy | [4] |

| WNK1 | 34.4 | Fluorescence Correlation Spectroscopy | [4] |

Table 2: Cellular Activity

| Cell Line | Target Pathway | Concentration Range (µM) | Effect | Reference |

| Mouse Distal Convoluted Tubule (mpkDCT) | SPAK and NCC Phosphorylation | 25 - 200 | Dose-dependent reduction in phosphorylation | [4] |

| Mouse Vascular Smooth Muscle (MOVAS) | SPAK and NKCC1 Phosphorylation | 50 - 200 | Dose-dependent reduction in phosphorylation | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize the activity of this compound.

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding

This protocol is based on the methodology described by Mori et al. (2013) for identifying inhibitors of the WNK-SPAK interaction.

Objective: To quantify the inhibitory effect of this compound on the binding of WNK1/4 to SPAK.

Materials:

-

Recombinant fluorescently labeled SPAK protein

-

Recombinant WNK1 or WNK4 protein

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

384-well microplates

-

FCS-enabled confocal microscope

Procedure:

-

Prepare a solution of fluorescently labeled SPAK in the assay buffer.

-

Serially dilute this compound to obtain a range of concentrations.

-

In a 384-well plate, mix the fluorescently labeled SPAK, WNK1 or WNK4, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no WNK).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measure the diffusion time of the fluorescently labeled SPAK in each well using the FCS system. An increase in diffusion time indicates binding to the larger WNK protein.

-

Plot the change in diffusion time against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the WNK-SPAK binding.

Workflow for FCS-based Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using FCS.

In-Cell Western Blotting for Phosphorylation Analysis

This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of SPAK, NCC, and NKCC1 in cultured cells.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of SPAK and its downstream targets in response to a stimulus.

Materials:

-

mpkDCT or MOVAS cells

-

Cell culture medium and supplements

-

Hypotonic low-chloride buffer

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SPAK, anti-total-SPAK, anti-phospho-NCC, anti-total-NCC, anti-phospho-NKCC1, anti-total-NKCC1

-

Secondary antibodies (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture mpkDCT or MOVAS cells to near confluency in appropriate multi-well plates.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration.

-

Induce the WNK-SPAK pathway by exposing the cells to a hypotonic low-chloride buffer for a short period.

-

Immediately lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of SPAK, NCC, or NKCC1.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

Conclusion

This compound is a specific inhibitor of the WNK-SPAK signaling pathway that acts by disrupting the interaction between WNK kinases and the SPAK kinase. Its ability to dose-dependently reduce the phosphorylation of key ion cotransporters, NKCC1 and NCC, in cellular models makes it a valuable tool for studying the physiological and pathological roles of this signaling cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating ion transport regulation and for those in the early stages of drug discovery targeting the WNK pathway.

References

- 1. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

STOCK2S-26016: A Technical Guide to a Novel WNK Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on STOCK2S-26016, a potent inhibitor of the With-No-Lysine (WNK) signaling pathway. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of biomedical research and drug development. This document details the mechanism of action, key experimental findings, and detailed protocols related to the initial characterization of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the WNK signaling cascade. WNK kinases are crucial regulators of ion homeostasis and are implicated in hypertension and cancer progression. This compound exerts its inhibitory effects by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2][3][4] This disruption prevents the phosphorylation and subsequent activation of SPAK and its downstream targets, the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

| Target | IC50 Value | Assay Type | Reference |

| WNK4 | 16 µM | Fluorescence Correlation Spectroscopy | [2] |

| WNK1 | 34.4 µM | Fluorescence Correlation Spectroscopy | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment | Effect | Concentration Range | Reference |

| Mouse Vascular Smooth Muscle (MOVAS) Cells | Hypotonic Shock | Dose-dependent reduction of SPAK and NKCC1 phosphorylation | 50-200 µM | [2] |

| Mouse Distal Convoluted Tubule (mpkDCT) Cells | L-NAME induced | Blocks the effect on phosphorylated NCC | Not Specified | [2] |

| Mouse Distal Convoluted Tubule (mpkDCT) Cells | Not Specified | Dose-dependent reduction of SPAK and NCC phosphorylation | 25-200 µM | [2] |

| Breast Cancer Cells | Not Specified | Inhibition of migration and invasion | Not Specified | [1][3] |

Table 2: Cellular Activity of this compound

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway inhibited by this compound.

Caption: WNK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding

This protocol is adapted from the methodology described by Mori et al. (2013).

Objective: To quantify the inhibitory effect of this compound on the binding of WNK4 to SPAK.

Materials:

-

Recombinant human WNK4 and SPAK proteins

-

Fluorescently labeled WNK4

-

This compound

-

FCS instrument

Procedure:

-

Prepare a solution containing fluorescently labeled WNK4 and SPAK in a suitable buffer.

-

Add varying concentrations of this compound to the solution.

-

Incubate the mixture to allow for binding and inhibition to occur.

-

Perform FCS measurements to determine the diffusion time of the fluorescently labeled WNK4.

-

An increase in diffusion time indicates binding to SPAK. The degree of inhibition is calculated by the reduction in the diffusion time shift in the presence of this compound.

-

Calculate the IC50 value from the dose-response curve.

Cellular Phosphorylation Assay in Response to Hypotonic Shock

This protocol is based on experiments conducted in mouse vascular smooth muscle (MOVAS) and distal convoluted tubule (mpkDCT) cell lines.

Objective: To assess the effect of this compound on the phosphorylation of SPAK, NKCC1, and NCC in response to hypotonic stress.

Materials:

-

MOVAS or mpkDCT cells

-

Cell culture medium

-

Hypotonic buffer

-

This compound

-

Lysis buffer

-

Phospho-specific antibodies for SPAK, NKCC1, and NCC

-

Western blotting reagents and equipment

Procedure:

-

Culture MOVAS or mpkDCT cells to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Induce hypotonic shock by replacing the culture medium with a hypotonic buffer for a short period.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using phospho-specific antibodies to detect the levels of phosphorylated SPAK, NKCC1, and NCC.

-

Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound.

Cancer Cell Migration and Invasion Assays

This protocol is a generalized procedure based on the findings that this compound inhibits cancer cell migration and invasion.

Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Boyden chambers with Matrigel-coated (for invasion) or uncoated (for migration) membranes

-

Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)

-

This compound

-

Staining solution (e.g., crystal violet)

Procedure:

-

Starve the cancer cells in a serum-free medium.

-

Resuspend the cells in a serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Boyden chamber.

-

Fill the lower chamber with a medium containing a chemoattractant.

-

Incubate for a period sufficient to allow for cell migration or invasion.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells under a microscope to quantify migration/invasion.

-

Calculate the percentage of inhibition relative to the untreated control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the cellular effects of this compound.

Caption: General Experimental Workflow for this compound Cellular Assays.

References

- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation [thno.org]

- 3. Low-dose L-NAME induces salt sensitivity associated with sustained increased blood volume and sodium-chloride cotransporter activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STOCK2S-26016 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of STOCK2S-26016, a cell-permeable inhibitor of With-No-Lysine (WNK) signaling, in various cell culture systems. This compound exerts its inhibitory effect by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This inhibition prevents the phosphorylation and subsequent activation of key ion cotransporters, such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC), making it a valuable tool for studying renal and cardiovascular physiology.

Summary of Quantitative Data

| Parameter | Value | Cell Line(s) | Reference(s) |

| This compound IC50 (WNK1) | 34.4 µM | In vitro | [1] |

| This compound IC50 (WNK4) | 16 µM | In vitro | [1] |

| HEK-293T Seeding Density | 1 x 10^4 cells/cm² | HEK-293T | [1] |

| mDCT Seeding Density | 2.5 x 10^4 - 3.5 x 10^4 cells/cm² | mDCT | |

| MOVAS Seeding Density | 1 x 10^4 - 1 x 10^5 cells/cm² | MOVAS | |

| This compound Treatment Concentration | 10 - 200 µM | mDCT, mpkDCT, MOVAS | [1] |

| This compound Treatment Duration | 10 - 30 minutes | mDCT | [1] |

| Phospho-SPAK/OSR1 Antibody Dilution | 0.5 µg/mL | HEK-293 | [2] |

| Phospho-NCC (Thr53) Antibody Dilution | Varies (consult datasheet) | Not specified | [3] |

| Total NCC Antibody Dilution | 1:1000 - 1:2000 | Rat Kidney Lysate | [4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WNK signaling pathway targeted by this compound and a general experimental workflow for its application in cell culture.

Caption: WNK Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Cell Culture Protocols

a. HEK-293T Cell Culture

-

Growth Medium:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Culture Conditions: 37°C, 5% CO2

-

Passaging:

-

Aspirate media and wash cells with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize trypsin with growth medium and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and re-plate at a 1:10 to 1:20 split ratio.

-

b. mDCT (murine Distal Convoluted Tubule) Cell Culture

-

Growth Medium:

-

DMEM/F12 (1:1 mixture)

-

5% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Culture Conditions: 37°C, 5% CO2

-

Passaging:

-

Follow the same procedure as for HEK-293T cells.

-

Split confluent cultures at a 1:10 to 1:20 ratio.

-

c. MOVAS (mouse Vascular Smooth Muscle) Cell Culture

-

Growth Medium:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

0.2 mg/mL G418 (Geneticin)

-

-

Culture Conditions: 37°C, 5% CO2

-

Passaging:

-

Follow the same procedure as for HEK-293T cells.

-

Split confluent cultures at a 1:4 to 1:6 ratio.

-

This compound Treatment Protocol

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at the recommended density (see table above) and allow them to adhere and reach 70-80% confluency.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM) in serum-free cell culture medium.

-

-

Treatment:

-

Aspirate the growth medium from the cells and wash once with sterile PBS.

-

Add the medium containing the different concentrations of this compound to the cells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired duration (e.g., 10, 30 minutes, or longer depending on the experimental design).

-

Western Blot Protocol for Phosphorylated Proteins

-

Cell Lysis:

-

After treatment, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended lysis buffer is RIPA buffer containing:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

1X Protease Inhibitor Cocktail

-

1X Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and sodium pyrophosphate).

-

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-specific antibodies, BSA is recommended over non-fat dry milk as milk contains phosphoproteins that can increase background.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, or anti-phospho-NKCC1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional):

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total SPAK, total NCC, or a loading control like GAPDH or β-actin).

-

References

- 1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Anti-NCC Antibody (SPC-402) - Rabbit Polyclonal [stressmarq.com]

- 5. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

STOCK2S-26016: Application Notes for In Vivo Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the interaction between WNK kinases and the downstream kinase SPAK (STE20/SPS1-related proline/alanine-rich kinase), this compound offers a targeted approach for investigating the physiological roles of this pathway. These application notes provide a summary of the known mechanism of action of this compound, its effects on the WNK signaling cascade, and a generalized protocol for its initial in vivo evaluation. It is critical to note that, to date, specific in vivo efficacy, toxicity, and pharmacokinetic data for this compound have not been extensively reported in peer-reviewed literature. Therefore, the provided in vivo protocol is a general guideline and must be optimized and validated by the end-user.

Introduction

The WNK signaling pathway plays a crucial role in regulating the activity of ion co-transporters, thereby influencing blood pressure and electrolyte balance. Dysregulation of this pathway is associated with hereditary forms of hypertension, such as Pseudohypoaldosteronism type II (PHAII). WNK kinases phosphorylate and activate SPAK and the related Oxidative Stress-Responsive Kinase 1 (OSR1). These activated kinases, in turn, phosphorylate and modulate the activity of ion co-transporters like the Na-K-2Cl co-transporter (NKCC1) and the Na-Cl co-transporter (NCC). This compound has been identified as an inhibitor of this pathway, making it a valuable tool for researchers studying renal physiology, cardiovascular disease, and other conditions influenced by WNK signaling.

Mechanism of Action

This compound functions as a WNK signaling inhibitor by preventing the binding of WNK1 and WNK4 to SPAK.[1] This inhibitory action blocks the subsequent phosphorylation and activation of SPAK, thereby preventing the downstream phosphorylation of its target ion co-transporters, NKCC1 and NCC.[1] This disruption of the WNK-SPAK-NCC/NKCC1 signaling cascade is the primary mechanism through which this compound exerts its biological effects.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the WNK signaling pathway.

Quantitative Data

The following table summarizes the available in vitro data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 16 µM | WNK signaling inhibition | [1] |

| Target | WNK1/WNK4 binding to SPAK | In vitro binding assays | [1] |

| Downstream Effect | Inhibition of NKCC1 and NCC phosphorylation | Mouse vascular smooth muscle and distal convoluted tubule cell cultures | [1] |

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific experimental needs.

In Vitro Inhibition of NCC Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of the Na-Cl co-transporter (NCC) in a distal convoluted tubule cell line.

Materials:

-

Mouse distal convoluted tubule (mDCT) cells

-

DMEM/F12 medium supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

L-NAME (to induce NCC phosphorylation)

-

Phospho-NCC specific antibody

-

Total-NCC antibody

-

Western blot reagents and equipment

Protocol:

-

Culture mDCT cells to 80-90% confluency in 6-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 30 minutes.

-

Induce NCC phosphorylation by treating the cells with L-NAME for the desired time.

-

Lyse the cells and collect protein lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-NCC and anti-total-NCC antibodies.

-

Visualize and quantify the bands to determine the ratio of phosphorylated NCC to total NCC.

General In Vivo Protocol for Small Molecule Inhibitors (To be adapted for this compound)

Disclaimer: This is a template protocol and has not been validated for this compound. The user must conduct dose-ranging and toxicity studies before commencing efficacy experiments.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) or a relevant transgenic mouse model of hypertension.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood pressure monitoring system (e.g., tail-cuff method)

-

Metabolic cages for urine and feces collection

Protocol:

-

Acclimatization: Acclimate animals to the housing facility and handling procedures for at least one week.

-

Dose Formulation: Prepare a clear, homogenous solution of this compound in the chosen vehicle. A suggested starting formulation for in vivo studies is available from some vendors.

-

Dose-Ranging Study: Administer single doses of this compound at a range of concentrations to a small cohort of animals to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity.

-

Pharmacokinetic (PK) Study: Administer a single dose of this compound and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, and half-life.

-

Efficacy Study:

-

Divide animals into vehicle control and treatment groups.

-

Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.

-

Monitor blood pressure regularly.

-

At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma electrolytes, kidney tissue for phospho-NCC levels).

-

Experimental Workflow Diagram

Caption: Generalized workflow for in vivo evaluation of this compound.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for investigating the WNK signaling pathway. While in vitro data demonstrates its mechanism of action, the lack of published in vivo studies necessitates careful planning and validation of any animal experiments. The protocols and information provided here serve as a starting point for researchers to design and conduct their own investigations into the in vivo effects of this compound.

References

Application Notes and Protocols for STOCK2S-26016 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and cell volume.[1] While its efficacy has been demonstrated in in-vitro systems, there is currently no publicly available data on the specific dosage and administration of this compound in murine models. This document provides a comprehensive overview of this compound's mechanism of action and outlines a detailed, hypothetical protocol for researchers to systematically determine the optimal dosage and administration route for this compound in mice. The proposed methodologies are based on the known physicochemical properties of this compound and established practices for in vivo drug testing.

Introduction to this compound

This compound is a small molecule inhibitor that targets the WNK signaling cascade.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK). This inhibition prevents the phosphorylation and subsequent activation of ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). The WNK-SPAK/OSR1 pathway is a key regulator of electrolyte balance and blood pressure, making this compound a compound of interest for cardiovascular and renal research.[1] Additionally, studies have implicated this pathway in cancer cell migration and invasion.

Mechanism of Action

The WNK family of serine-threonine kinases responds to changes in intracellular chloride concentration and osmotic stress. Activated WNKs phosphorylate and activate SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). These activated kinases, in turn, phosphorylate and regulate the activity of cation-chloride cotransporters. This compound acts as an inhibitor of this pathway, leading to a reduction in the phosphorylation of SPAK/OSR1 and their downstream targets.

Figure 1. WNK Signaling Pathway Inhibition by this compound.

Physicochemical Properties and In Vitro Activity

A summary of the key properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and dosing formulations for in vivo studies.

| Property | Value | Reference |

| Molecular Weight | 333.38 g/mol | |

| Formula | C₂₀H₁₉N₃O₂ | |

| IC₅₀ | 16 µM (for WNK signaling) | |

| Solubility | 100 mM in DMSO, 50 mM in ethanol | |

| In Vitro Activity | Inhibits phosphorylation of NKCC1 and NCC in mouse vascular smooth muscle and distal convoluted tubule cell cultures at concentrations of 25-200 µM. | [1] |

Table 1. Physicochemical and In Vitro Properties of this compound.

Guidelines for In Vivo Administration in Mice

Disclaimer: The following protocols are hypothetical and intended as a guide for establishing the in vivo dosage and administration of this compound in mice. Researchers should conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage for their specific experimental model.

Vehicle Formulation

Due to the poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. Based on its solubility in DMSO and ethanol, several formulations can be considered. It is recommended to keep the concentration of organic solvents to a minimum to avoid vehicle-induced toxicity.

| Vehicle Component | Suggested Concentration | Notes |

| DMSO | ≤ 10% (v/v) | Should be used with caution due to potential toxicity at higher concentrations. |

| Ethanol | ≤ 10% (v/v) | Can cause sedation or other behavioral effects at higher concentrations. |

| PEG 300/400 | 30-60% (v/v) | A common co-solvent to improve the solubility of hydrophobic compounds. |

| Tween 80 | 5-10% (v/v) | A surfactant used to create stable emulsions or suspensions. |

| Saline or PBS | q.s. to 100% | The final diluent for the formulation. |

Table 2. Recommended Vehicle Formulations for this compound.